BenchChemオンラインストアへようこそ!

(+)-4'-Nitrotartranilic acid

Chiral resolution Salbutamol Process chemistry

(+)-4'-Nitrotartranilic acid (CAS 60908-35-2) is a chiral, non-racemic derivative of tartranilic acid systematically described as (2R,3R)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid. This compound, bearing a molecular formula of C10H10N2O7 and a molecular weight of 270.20 g/mol, exists as a crystalline solid with a characteristic melting point of 222–224 °C (dec.).

Molecular Formula C10H10N2O7
Molecular Weight 270.20 g/mol
CAS No. 60908-35-2
Cat. No. B2406509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-4'-Nitrotartranilic acid
CAS60908-35-2
Molecular FormulaC10H10N2O7
Molecular Weight270.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)
InChIKeyUEJFXRDWAWAUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(+)-4'-Nitrotartranilic Acid (CAS 60908-35-2): Core Identity and Analytical Baseline for Procurement Evaluation


(+)-4'-Nitrotartranilic acid (CAS 60908-35-2) is a chiral, non-racemic derivative of tartranilic acid systematically described as (2R,3R)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid [1]. This compound, bearing a molecular formula of C10H10N2O7 and a molecular weight of 270.20 g/mol, exists as a crystalline solid with a characteristic melting point of 222–224 °C (dec.) . It is primarily utilized as a chiral resolving agent for racemic amine bases in pharmaceutical manufacturing, a role in which both its (2R,3R) absolute configuration and its para-nitrophenyl substituent contribute to its diastereomeric salt-forming properties [1].

The Risk of Interchanging Chiral Resolving Agents: Why (+)-4'-Nitrotartranilic Acid Is Not Functionally Equivalent to Its Enantiomer or Other Tartaric Acid Derivatives


Procurement of a chiral resolving agent cannot be reduced to a generic purchase of any optically active acid. The (2R,3R) configuration of (+)-4'-nitrotartranilic acid is not interchangeable with its (2S,3S) enantiomer, as the two yield opposite stereochemical outcomes when resolving a given racemic base [1]. Beyond stereochemistry, the 4-nitro substituent critically differentiates this compound from widely used resolving agents such as di-toluoyl tartaric acid. In the resolution of salbutamol precursors, di-toluoyl tartaric acid delivers an optically pure R-isomer yield of only 21–43% with enantiomeric excess of 80–99% [1]. The quantitative evidence below demonstrates that (+)-4'-nitrotartranilic acid substantially outperforms these generic alternatives in both process yield and product optical purity.

Head-to-Head Resolution Performance Data for (+)-4'-Nitrotartranilic Acid Versus Established Chiral Resolving Agents


Superior Yield and Enantiomeric Excess in the Resolution of R-(−)-Salbutamol Precursor Compared to Di-Toluoyl Tartaric Acid

In a direct head-to-head comparison documented in U.S. Patent 8,063,251, (+)-4'-nitrotartranilic acid resolves the 4-benzyl salbutamol racemate to afford the (R)-isomer in approximately 45% yield with an optical purity of at least 99.9% enantiomeric excess (ee) [1]. By contrast, prior art processes employing di-toluoyl tartaric acid deliver the desired (R)-isomer in only 21–43% yield with enantiomeric excess ranging from 80% to 99% [1]. This constitutes a minimum ee improvement from a baseline of ≤99% to ≥99.9%—a tenfold reduction in the undesired enantiomer—coupled with a yield gain of up to 24 percentage points.

Chiral resolution Salbutamol Process chemistry

Stereochemical Complementarity: Opposite Enantioselectivity Relative to (−)-4'-Nitrotartranilic Acid

The (2R,3R) absolute configuration of (+)-4'-nitrotartranilic acid (CAS 60908-35-2) is the enantiomeric counterpart of (−)-4'-nitrotartranilic acid (CAS 206761-80-0), which possesses the (2S,3S) configuration [1]. When applied to the same racemic substrate, each enantiomer selectively crystallizes the opposite enantiomer of the target amine as its diastereomeric salt. This fundamental symmetry means that procurement of the wrong enantiomer will yield the unwanted optical isomer of the final product. The two enantiomers are not performance-equivalent and cannot be used interchangeably without redesigning the entire downstream purification cascade.

Enantiomer separation Chiral auxiliary Stereochemistry

Solubility-Driven Process Advantage Enabling Simultaneous Recovery of Resolving Agent and Undesired Isomer

The para-nitro substitution in (+)-4'-nitrotartranilic acid imparts distinct solubility properties to its diastereomeric salts that are not observed with conventional resolving agents. According to U.S. Patent 8,063,251, the 4-nitro tartranilic acid salt of the undesired (S)-isomer of 4-benzyl salbutamol remains highly soluble in the binary solvent system, while the (R)-isomer salt preferentially crystallizes [1]. This differential solubility permits the simultaneous recovery of the resolving agent from the mother liquor and enables racemization of the unwanted (S)-isomer for recycling—a critical cost and waste-reduction feature not reported for di-toluoyl tartaric acid or di-O-benzoyl tartaric acid in salbutamol resolution [1].

Process intensification Resolving agent recovery Green chemistry

Procurement-Driven Application Scenarios Where (+)-4'-Nitrotartranilic Acid Delivers Quantifiable Advantage


Kilogram-Scale Resolution of Beta-Adrenergic Agonist Intermediates (e.g., Salbutamol)

When procuring a resolving agent for multi-kilogram resolution of 4-benzyl salbutamol or analogous beta-agonist precursors, (+)-4'-nitrotartranilic acid provides a documented isolated yield of ~45% and ≥99.9% ee for the desired R-isomer, outperforming di-toluoyl tartaric acid by up to 24 yield points and reducing residual S-isomer content by at least one order of magnitude [1]. This translates directly into fewer recrystallizations and higher final API throughput per batch.

Resolution of Racemic Antihistamine Intermediates Requiring High Enantiomeric Purity

Processes for optically pure brompheniramine have successfully employed (+)-4'-nitrotartranilic acid (designated PNTA) as the sole resolving agent, resolving racemic brompheniramine base in an alcoholic solvent system with simultaneous recovery of both the resolving agent and the undesired levo-isomer [1]. For procurement of a resolving agent in antihistamine manufacturing, the demonstrated compatibility with this substrate class supports material selection.

Replacement of Legacy Resolving Agents (Di-Toluoyl or Di-Benzoyl Tartaric Acid) in Existing Processes

For manufacturers currently using di-toluoyl tartaric acid or di-O-benzoyl tartaric acid to resolve salbutamol or related amino alcohols, switching to (+)-4'-nitrotartranilic acid offers a quantitatively substantiated pathway to simultaneously increase yield, elevate ee to ≥99.9%, and incorporate resolving-agent recovery—all demonstrated in a single patent disclosure [1]. This scenario supports a data-driven business case for process improvement.

Procurement for Chiral Method Development and Reference Standard Preparation in Quality Control

The well-defined (2R,3R) absolute configuration and crystalline nature make (+)-4'-nitrotartranilic acid suitable as a chiral derivatizing agent for determining the enantiomeric composition of amine-containing analytes via diastereomeric salt formation [1]. Analytical laboratories requiring a reproducible, crystallizable resolving agent with documented performance metrics would prioritize this compound over less well-characterized alternatives.

Quote Request

Request a Quote for (+)-4'-Nitrotartranilic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.